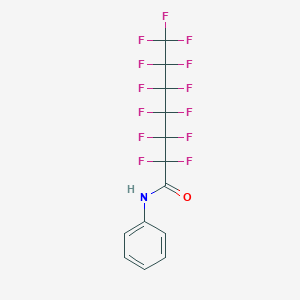
5-Butyl-10-phenyl-5,10-dihydrophenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-10-phenyl-5,10-dihydrophenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research, particularly in the field of organic electronics and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-10-phenyl-5,10-dihydrophenazine typically involves the reaction of phenazine derivatives with butyl and phenyl substituents. One common method is the Buchwald-Hartwig cross-coupling reaction, which involves the coupling of dihydrophenazine with butyl and phenyl halides in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-10-phenyl-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-5,10-diyl derivatives, while substitution reactions can introduce various functional groups into the phenazine core .
Aplicaciones Científicas De Investigación
5-Butyl-10-phenyl-5,10-dihydrophenazine has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties.
Catalysis: It serves as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicine.
Mecanismo De Acción
The mechanism of action of 5-Butyl-10-phenyl-5,10-dihydrophenazine involves its ability to participate in electron transfer processes. The compound’s structure allows it to act as both an electron donor and acceptor, making it suitable for applications in organic electronics and catalysis. In OLEDs, the compound’s TADF properties enable efficient light emission by harvesting both singlet and triplet excitons . In catalysis, it facilitates various redox reactions through its redox-active phenazine core .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-5,10-dihydrophenazine: Similar in structure but lacks the butyl group.
5,10-Dihydro-5,10-diphenylphenazine: Contains two phenyl groups instead of one butyl and one phenyl group.
Phenazine-5,10-diyl-dibenzonitrile: A phenazine derivative with benzonitrile groups.
Uniqueness
5-Butyl-10-phenyl-5,10-dihydrophenazine is unique due to its specific combination of butyl and phenyl substituents, which impart distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as TADF materials for OLEDs .
Propiedades
Número CAS |
261356-21-2 |
|---|---|
Fórmula molecular |
C22H22N2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
5-butyl-10-phenylphenazine |
InChI |
InChI=1S/C22H22N2/c1-2-3-17-23-19-13-7-9-15-21(19)24(18-11-5-4-6-12-18)22-16-10-8-14-20(22)23/h4-16H,2-3,17H2,1H3 |
Clave InChI |
XCWUYYASBHNYSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)

![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)

![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)



![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)


![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)
